molecular formula C16H18ClN3S B5532452 4-(2-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine

4-(2-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine

Cat. No. B5532452
M. Wt: 319.9 g/mol
InChI Key: RMTMEFAGGJWCQP-UHFFFAOYSA-N
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Description

“4-(2-chlorobenzyl)-N-(2-thienylmethylene)-1-piperazinamine” is a chemical compound involved in various chemical syntheses and reactions. Although the direct references to this specific compound are limited, its related derivatives and structural analogs have been extensively studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic aromatic substitution (S(N)Ar) reactions, condensation, and reduction processes. For instance, compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide were synthesized using microwave-assisted methods for rapid generation of the heteroaryl ether core structure, showcasing the methods that might be applied to synthesize the target compound (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized using techniques such as X-ray crystallography, which helps in understanding the conformation and polymorphism. For example, studies on organic crystal engineering with piperazine diones have shown different hydrogen-bonding networks and polymorphic forms, which can be relevant for understanding the structure of “this compound” (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Piperazine compounds participate in various chemical reactions, including N-arylation, alkylation, and amide bond formation. These reactions are crucial for modifying the chemical and biological properties of the molecules. The reactivity can be influenced by substituents on the piperazine ring or the attached aryl groups, as seen in the synthesis and reactivity studies of similar compounds (Romagnoli et al., 2008).

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-thiophen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3S/c17-16-6-2-1-4-14(16)13-19-7-9-20(10-8-19)18-12-15-5-3-11-21-15/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTMEFAGGJWCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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